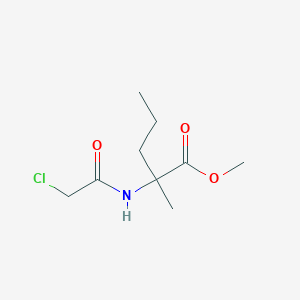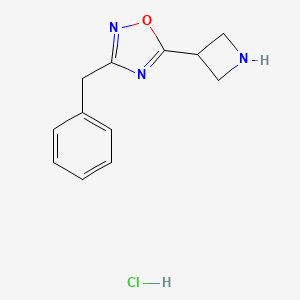![molecular formula C13H20F6N2O5 B1377720 [1-(Azetidin-3-yl)-4-piperidyl]methanol ditrifluoroacetic acid salt CAS No. 1651840-82-2](/img/structure/B1377720.png)
[1-(Azetidin-3-yl)-4-piperidyl]methanol ditrifluoroacetic acid salt
Übersicht
Beschreibung
“[1-(Azetidin-3-yl)-4-piperidyl]methanol ditrifluoroacetic acid salt” is a chemical compound with the CAS Number: 1651840-82-2 . It has a molecular weight of 398.3 . The IUPAC name for this compound is (1-(azetidin-3-yl)piperidin-4-yl)methanol bis(2,2,2-trifluoroacetate) . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H18N2O.2C2HF3O2/c12-7-8-1-3-11(4-2-8)9-5-10-6-9;23-2(4,5)1(6)7/h8-10,12H,1-7H2;2(H,6,7) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis
“[1-(Azetidin-3-yl)-4-piperidyl]methanol ditrifluoroacetic acid salt” is a solid at room temperature . It should be stored in a refrigerator .Wissenschaftliche Forschungsanwendungen
Peptidomimetic Chemistry
The azetidine ring in this compound serves as an amino acid surrogate, which is particularly useful in peptidomimetic chemistry. This application is significant for the development of peptide-based drugs that can resist enzymatic degradation, thus enhancing their therapeutic potential .
Nucleic Acid Chemistry
Due to its structural similarity to natural nucleosides, this compound finds application in nucleic acid chemistry. It can be used to create analogs that may inhibit or modulate the function of nucleic acids, offering pathways for novel drug discovery .
Catalytic Processes
The compound’s reactivity makes it suitable for catalytic processes, including Henry, Suzuki, Sonogashira, and Michael additions. These reactions are foundational in creating complex organic molecules, which can have implications in pharmaceutical synthesis and material science .
Ring-Opening Reactions
As a strained heterocyclic compound, it is an excellent candidate for ring-opening reactions. This property is exploited in synthetic organic chemistry to produce a variety of functionalized molecules with potential applications in drug development and industrial chemistry .
Antimicrobial Agents
Research indicates that derivatives of azetidine, such as this compound, show promising results as antimicrobial agents. They can be compared to reference drugs like amoxicillin for antibacterial properties, suggesting their use in developing new antimicrobial therapies .
Anticancer Research
Compounds containing the azetidine moiety are being explored for their anticancer properties. The ability to synthesize functionally decorated heterocyclic compounds may lead to the discovery of new anticancer drugs .
GABA Receptor Modulation
This compound can act as a structural analogue for 4-aminobutanoic acid (GABA), potentially leading to the development of positive allosteric modulators of GABA A receptors. Such modulators are important in the treatment of neurological disorders .
Synthesis of Heterocyclic Compounds
The compound’s structure is conducive to the synthesis of a wide range of heterocyclic compounds. These compounds have a broad spectrum of biological relevance and can be used to architect novel hybrid pharmacophores with enhanced potential and efficacy .
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The hazard statements associated with this compound are H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) .
Eigenschaften
IUPAC Name |
[1-(azetidin-3-yl)piperidin-4-yl]methanol;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O.2C2HF3O2/c12-7-8-1-3-11(4-2-8)9-5-10-6-9;2*3-2(4,5)1(6)7/h8-10,12H,1-7H2;2*(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVNYWORGFLRUQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)C2CNC2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20F6N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(Azetidin-3-yl)-4-piperidyl]methanol ditrifluoroacetic acid salt | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![{5-[(2-bromophenyl)methyl]-4H-1,2,4-triazol-3-yl}methanol](/img/structure/B1377639.png)




![tert-butyl N-[2-(prop-2-yne-1-sulfonyl)ethyl]carbamate](/img/structure/B1377646.png)
![7-Bromo-1H-pyrido[2,3-b][1,4]thiazin-2-one](/img/structure/B1377647.png)

![3-[4-cyclopentyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]propan-1-amine hydroiodide](/img/structure/B1377654.png)


methanol](/img/structure/B1377659.png)
